1-[(4-Aminophenyl)methyl]piperidin-2-onedihydrochloride
Description
1-[(4-Aminophenyl)methyl]piperidin-2-one dihydrochloride is a piperidine-derived compound featuring a ketone group at the 2-position of the piperidine ring and a 4-aminophenylmethyl substituent at the 1-position. Its molecular formula is C₁₂H₁₆Cl₂N₂O, with a molecular weight of 295.18 g/mol. The dihydrochloride salt form enhances its solubility in aqueous environments, making it suitable for pharmaceutical and biochemical research.
Properties
Molecular Formula |
C12H18Cl2N2O |
|---|---|
Molecular Weight |
277.19 g/mol |
IUPAC Name |
1-[(4-aminophenyl)methyl]piperidin-2-one;dihydrochloride |
InChI |
InChI=1S/C12H16N2O.2ClH/c13-11-6-4-10(5-7-11)9-14-8-2-1-3-12(14)15;;/h4-7H,1-3,8-9,13H2;2*1H |
InChI Key |
PJMKDSWTTJDCCL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C(=O)C1)CC2=CC=C(C=C2)N.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-Aminophenyl)methyl]piperidin-2-onedihydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with piperidin-2-one and 4-aminobenzyl chloride.
Reaction: The piperidin-2-one is reacted with 4-aminobenzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction is usually carried out in an organic solvent like dichloromethane or toluene.
Purification: The resulting product is purified through recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of 1-[(4-Aminophenyl)methyl]piperidin-2-onedihydrochloride may involve more scalable methods such as continuous flow synthesis. This method allows for the continuous production of the compound, improving efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
1-[(4-Aminophenyl)methyl]piperidin-2-onedihydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives.
Scientific Research Applications
1-[(4-Aminophenyl)methyl]piperidin-2-onedihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(4-Aminophenyl)methyl]piperidin-2-onedihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 1-[(4-Aminophenyl)methyl]piperidin-2-one dihydrochloride with three analogous compounds, highlighting structural differences, physicochemical properties, and applications:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Applications/Properties | References |
|---|---|---|---|---|---|
| 1-[(4-Aminophenyl)methyl]piperidin-2-one dihydrochloride (Target Compound) | C₁₂H₁₆Cl₂N₂O | 295.18 | 1-(4-Aminophenyl)methyl, 2-keto piperidine | Hypothesized use in CNS drug development due to aromatic amine and piperidine motifs. | N/A |
| 4-(Aminomethyl)piperidin-1-ylmethanone dihydrochloride | C₁₂H₁₇Cl₂N₃O | 292.2 | 4-Aminomethyl, pyridin-4-yl ketone | Research and development (exact applications unspecified; pyridine may enhance binding). | |
| 4-(Aminomethyl)-1-methylpiperidin-2-one dihydrochloride | C₇H₁₆Cl₂N₂O | 215.12 | 1-Methyl, 4-aminomethyl, 2-keto piperidine | Pharmaceutical building block (e.g., antimalarial or antimicrobial agents). | |
| 1-(Pyrimidin-2-yl)piperidin-4-amine dihydrochloride | C₉H₁₆Cl₂N₄ | 263.17 | Pyrimidin-2-yl at 1-position, 4-amine piperidine | Laboratory research (likely as a kinase inhibitor scaffold). |
Key Observations:
The methyl group in 4-(Aminomethyl)-1-methylpiperidin-2-one dihydrochloride reduces steric hindrance, possibly improving metabolic stability compared to bulkier aryl groups.
Molecular Weight and Solubility :
- Higher molecular weight in the target compound (295.18 g/mol) versus 215.12 g/mol in may influence pharmacokinetic properties, such as blood-brain barrier penetration.
- Dihydrochloride salts in all compounds improve aqueous solubility, critical for in vitro assays .
The presence of a primary amine (in the target compound and ) may facilitate covalent bonding or hydrogen bonding in drug-receptor interactions.
Pharmaceutical Relevance
- Piperidine derivatives are pivotal in central nervous system (CNS) drug design due to their ability to mimic natural amine neurotransmitters. The 4-aminophenyl group in the target compound may target serotonin or dopamine receptors, analogous to Rizatriptan intermediates (a migraine medication) .
- The pyridine-containing analog could exhibit enhanced binding to metalloenzymes or kinases, leveraging pyridine’s electron-withdrawing properties.
Biological Activity
1-[(4-Aminophenyl)methyl]piperidin-2-onedihydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a 4-aminobenzyl group, making it a dihydrochloride salt. Its unique structure contributes to its reactivity and biological activity.
The biological activity of 1-[(4-Aminophenyl)methyl]piperidin-2-onedihydrochloride is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. This interaction can lead to modulation of enzyme activity or alteration of cellular signaling pathways, which may result in diverse biological effects such as:
- Enzyme inhibition: The compound has been studied for its potential to inhibit enzymes involved in various biochemical processes.
- Receptor binding: It can bind to specific receptors, influencing physiological responses.
Antimicrobial Properties
Research indicates that 1-[(4-Aminophenyl)methyl]piperidin-2-onedihydrochloride exhibits antimicrobial activity. Studies have demonstrated its effectiveness against certain bacterial strains, suggesting potential applications in treating infections .
Anticancer Potential
The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest .
Comparative Analysis with Similar Compounds
To understand the uniqueness of 1-[(4-Aminophenyl)methyl]piperidin-2-onedihydrochloride, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 4-(Aminophenyl)morpholin-2-one dihydrochloride | Morpholine ring instead of piperidine | Different pharmacological profile |
| N-(4-Aminobenzyl)-piperidine | Lacks carbonyl group | Potentially different biological activity |
| 1-(4-Aminophenyl)pyrrolidin-2-one | Pyrrolidine ring | May exhibit distinct interaction mechanisms |
This table highlights how the specific combination of functional groups in 1-[(4-Aminophenyl)methyl]piperidin-2-onedihydrochloride influences its reactivity and biological activity compared to other compounds.
Study on Antimicrobial Activity
In a recent study, the antimicrobial efficacy of 1-[(4-Aminophenyl)methyl]piperidin-2-onedihydrochloride was tested against various bacterial strains. The results indicated significant inhibition zones, suggesting strong antimicrobial properties .
Study on Anticancer Activity
Another investigation focused on the anticancer effects of the compound in vitro. The study found that treatment with 1-[(4-Aminophenyl)methyl]piperidin-2-onedihydrochloride led to a marked reduction in cell viability in several cancer cell lines, supporting its potential as a therapeutic agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
